2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves the formation of a C-N bond at the C6 position of the pyrimidine ring. One common method is the Ullmann nucleophilic substitution reaction, where a halogenated pyrimidine reacts with 4-methylpiperazine under copper catalysis . The reaction conditions often include elevated temperatures and the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated pyrimidines .
Scientific Research Applications
2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds, including potential drugs and enzyme inhibitors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A pyrimidine-based drug used to treat leukemia by inhibiting tyrosine kinases.
Dasatinib: Another pyrimidine-based drug that targets multiple tyrosine kinases and is used in cancer treatment.
Uniqueness
2,4-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperazine moiety makes it a versatile scaffold for developing various bioactive compounds .
Properties
CAS No. |
62619-19-6 |
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Molecular Formula |
C11H18N4 |
Molecular Weight |
206.29 g/mol |
IUPAC Name |
2,4-dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C11H18N4/c1-9-8-11(13-10(2)12-9)15-6-4-14(3)5-7-15/h8H,4-7H2,1-3H3 |
InChI Key |
CVYCWJIKNIBAKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C |
Origin of Product |
United States |
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